pCl-Fluoroetomidate
Description
pCl-Fluoroetomidate is a fluorinated and chlorinated derivative of etomidate, a non-barbiturate imidazole-based anesthetic agent. The compound’s molecular formula (C₁₇H₁₅FN₈, inferred from analogs) includes a para-chloro (pCl) and fluorine substituent, which likely influence its pharmacokinetic properties, such as lipophilicity and resistance to enzymatic degradation .
Properties
CAS No. |
1374876-82-0 |
|---|---|
Molecular Formula |
C14H14ClFN2O2 |
Molecular Weight |
296.72 |
Purity |
>95% |
Synonyms |
2-Fluoroethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure the selective substitution of the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of pCl-Fluoroetomidate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
pCl-Fluoroetomidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as alcohols, amines, and other functionalized imidazole compounds .
Scientific Research Applications
pCl-Fluoroetomidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Explored as a potential anesthetic agent with improved pharmacokinetic properties compared to etomidate. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
pCl-Fluoroetomidate exerts its effects by binding to and enhancing the function of gamma-aminobutyric acid type A (GABA_A) receptors. This binding increases the duration of time for which the chloride ion channel associated with the GABA_A receptor remains open, leading to an increased inhibitory effect of GABA in the central nervous system. This results in sedation and hypnosis . The para-chlorine and fluorine groups enhance the binding affinity and selectivity of the compound for the GABA_A receptor, contributing to its potent anesthetic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Similarity (%) |
|---|---|---|---|---|---|
| pCl-Fluoroetomidate (Analog) | 428854-24-4 | C₁₇H₁₅FN₈ | 350.35 | pCl, F, pyrazolo-pyridine | 100 (Reference) |
| Fluorobenzyl-pyrazolo[3,4-b]pyridine | 11393973 (PubChem) | C₁₇H₁₅FN₈ | 350.35 | F, benzyl, pyrimidine | 85–90 |
| 5-Chloro-3-(difluoromethyl)-1-methyl-pyrazole | 未提供 | C₆H₅ClF₂N₂O₂ | 212.57 | Cl, CF₃, methyl | 65–70 |
| PFOA (Perfluorooctanoic Acid) | 335-67-1 | C₈HF₁₅O₂ | 414.07 | Perfluorinated chain | <10 |
Notes:
- Fluorobenzyl-pyrazolo[3,4-b]pyridine shares the pyrazolo-pyridine core with this compound but lacks the para-chloro substituent, reducing its steric bulk and lipophilicity .
- 5-Chloro-3-(difluoromethyl)-1-methyl-pyrazole demonstrates lower molecular weight and simpler structure, limiting its pharmacokinetic complexity compared to this compound .
- PFOA , a persistent environmental pollutant, is included for contrast; its perfluorinated chain and lack of heterocyclic structure render it chemically and functionally distinct .
Environmental and Metabolic Stability
- Fluorinated heterocycles (e.g., this compound analogs) exhibit greater metabolic stability than linear perfluorinated compounds (e.g., PFOA) due to their aromatic cores and reduced susceptibility to β-oxidation .
- PFOA-related compounds are classified as "very persistent" under the Stockholm Convention due to their resistance to degradation, whereas halogenated heterocycles like this compound are less environmentally concerning .
Research Findings and Implications
- Toxicity Profile : Unlike PFOA, which bioaccumulates and disrupts lipid metabolism, this compound’s heterocyclic structure may mitigate long-term toxicity risks .
- Regulatory Status : PFOA and PFOS are restricted under the Stockholm Convention, while halogenated heterocycles remain under investigation for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
